4-(Methoxycarbonyl)phenyl 4-pentylbenzoate
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Overview
Description
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a pentylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-pentylbenzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)benzoic acid and 4-pentylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: 4-(Methoxycarbonyl)benzoic acid and 4-pentylbenzoic acid.
Reduction: 4-(Hydroxymethyl)phenyl 4-pentylbenzoate.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-methylbenzoate: Similar in structure but with a methyl group instead of a methoxycarbonyl group.
4-(Methoxycarbonyl)phenyl 4-methylbenzoate: Similar but with a methyl group on the benzoate moiety.
Uniqueness
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate is unique due to the presence of both a methoxycarbonyl group and a pentyl chain, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
90233-51-5 |
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Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C20H22O4/c1-3-4-5-6-15-7-9-17(10-8-15)20(22)24-18-13-11-16(12-14-18)19(21)23-2/h7-14H,3-6H2,1-2H3 |
InChI Key |
UANQBYXQDBTORN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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